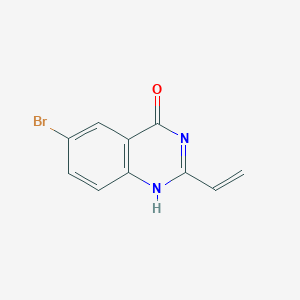

6-bromo-2-ethenyl-1H-quinazolin-4-one

Description

Overview of the Quinazolinone Heterocyclic Scaffold in Advanced Organic Chemistry

The quinazolinone scaffold, a fused heterocyclic system consisting of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govbohrium.com This structural motif is found in over 200 naturally occurring alkaloids and a vast number of synthetic compounds, demonstrating a broad spectrum of biological activities. arabjchem.orgresearchgate.net Quinazolinones are considered "privileged structures" in drug discovery, meaning they can bind to multiple biological targets with high affinity. nih.govresearchgate.net Their chemical stability, lipophilicity, and the relative ease of synthetic modification contribute to their widespread investigation. nih.gov The diverse pharmacological properties associated with quinazolinone derivatives have established them as one of the most important heterocyclic scaffolds in the development of new therapeutic agents. researchgate.net

The core structure's versatility allows for substitutions at various positions, significantly influencing its physicochemical properties and biological function. nih.gov Specifically, modifications at the C2, C3, C6, and C8 positions have been shown to be critical for a range of pharmacological activities. nih.gov This inherent adaptability makes the quinazolinone scaffold a central focus in the design of novel molecules with tailored functions.

Historical Context and Evolution of Quinazolinone Synthesis Research

The history of quinazolinone chemistry dates back to the 19th century. The first synthesis of a quinazoline (B50416) derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid with cyanogen. nih.gov The parent heterocycle, quinazoline, was first synthesized by August Bischler and Lang in 1895 through the decarboxylation of its 2-carboxy derivative. wikipedia.orgresearchgate.net A more efficient synthesis was later developed by Siegmund Gabriel in 1903. nih.govwikipedia.org

Over the decades, several named reactions have become fundamental to the synthesis of the prevalent 4(3H)-quinazolinone isomer. The Niementowski synthesis , a straightforward method involving the condensation of anthranilic acid with amides, is a classic approach. researchgate.netnih.gov Other significant methods include the condensation of N-acylanthranilic acids with primary amines and syntheses starting from isatoic anhydride (B1165640). nih.govnih.gov Modern synthetic chemistry has introduced more advanced, efficient, and environmentally friendly protocols, including microwave-assisted syntheses and multi-component reactions, to construct these pharmacologically important scaffolds. arabjchem.orgnih.govnih.gov

Rationale for Investigating 6-bromo-2-ethenyl-1H-quinazolin-4-one as a Contemporary Research Target

The specific compound, 6-bromo-2-ethenyl-1H-quinazolin-4-one, embodies a strategic combination of functional groups that make it a valuable target for research and a versatile building block in synthetic organic chemistry. The rationale for its investigation is threefold, based on the unique properties of its constituent parts: the C6-bromo substituent, the C2-ethenyl group, and the inherent tautomerism of the quinazolinone core.

The presence of a bromine atom at the C6 position of the quinazolinone ring is of significant synthetic utility. Halogenated positions on aromatic rings serve as key handles for post-synthesis modification, primarily through transition-metal-catalyzed cross-coupling reactions. The C6-bromo group can be readily transformed into a wide array of other functional groups, allowing for the diversification of the quinazolinone core.

For instance, the bromine atom facilitates well-established reactions such as the Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds with boronic acids, or the Buchwald-Hartwig amination to introduce nitrogen-based substituents. nih.gov This strategic placement allows for the late-stage functionalization of the molecule, a crucial strategy in the development of chemical libraries for screening purposes. Research on various 6-bromoquinazolinone derivatives has demonstrated their role as key intermediates in the synthesis of complex molecules. nih.govresearchgate.netptfarm.pl

Table 1: Potential Cross-Coupling Reactions at the C6-Bromo Position

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | C-C | 6-Aryl/Alkyl-quinazolinone |

| Heck | Alkene (e.g., R-CH=CH₂) | C-C | 6-Alkenyl-quinazolinone |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | C-C | 6-Alkynyl-quinazolinone |

| Buchwald-Hartwig | Amine (e.g., R-NH₂) | C-N | 6-Amino-quinazolinone |

This table presents potential synthetic transformations and is for illustrative purposes.

The 2-ethenyl (vinyl) group is a highly reactive and versatile functional moiety. Its presence on the quinazolinone scaffold opens up numerous avenues for further chemical modification. The double bond can participate in a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

More significantly, the ethenyl group acts as a Michael acceptor, making it susceptible to conjugate addition by nucleophiles. It can also function as a dienophile in Diels-Alder reactions, allowing for the construction of more complex, fused-ring systems. Kinetic studies on related 2-ethenyl substituted quinazolinones have highlighted their role as alkylating agents. nih.gov This reactivity is crucial for designing specific inhibitors or probes for biological systems. The alkene can also be a substrate for oxidation reactions, such as epoxidation or dihydroxylation, to introduce new oxygenated functional groups.

The 1H-quinazolin-4-one system exists in a tautomeric equilibrium between the more stable keto-form (amide) and the enol-form (4-hydroxyquinazoline). While the keto-form predominates in both solid and solution states, the existence of the enol tautomer can be critical for reactivity. researchgate.net

Kinetic studies on the dehydrohalogenation of 2-(2'-haloethyl)quinazolinones to form the corresponding 2-ethenyl derivatives have revealed the involvement of a unique prototropic tautomer. nih.gov In this process, a proton shifts from the side chain to the N1 position of the quinazolinone ring, facilitating halide elimination. nih.gov Conversely, the reverse reaction, the addition of a nucleophile to the 2-ethenyl group, can also proceed through this tautomeric intermediate. nih.gov Understanding and exploiting this tautomerism is significant for predicting the compound's reactivity and designing reactions that leverage these alternative reactive forms. This dynamic behavior adds a layer of complexity and synthetic potential to the 6-bromo-2-ethenyl-1H-quinazolin-4-one molecule.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-ethenyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUPKTBYJVMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Ethenyl 1h Quinazolin 4 One and Analogous Derivatives

Foundational Synthetic Approaches to the Quinazolinone Core

The quinazolinone ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.gov These methods often begin with derivatives of anthranilic acid.

One of the most traditional and widely employed methods for constructing the quinazolinone skeleton is the Niementowski quinazolinone synthesis. A common variation involves the acylation of anthranilic acid or its derivatives. For instance, anthranilic acid can be condensed with an acyl chloride to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized. nih.gov

A highly effective approach involves the initial formation of a benzoxazinone (B8607429) intermediate. Anthranilic acid or a substituted version is treated with an acid anhydride (B1165640), such as acetic anhydride, which serves as both the acylating agent and a dehydrating agent to facilitate ring closure. nih.govnih.gov The resulting 2-substituted-3,1-benzoxazin-4-one is a stable and versatile intermediate. This benzoxazinone can then be treated with a nitrogen source, such as ammonia (B1221849), ammonium (B1175870) acetate, or a primary amine, to yield the corresponding 2,3-disubstituted-quinazolin-4-one. nih.govnih.gov

For example, the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones begins with the condensation of 5-bromoanthranilic acid with acetic anhydride to produce 6-bromo-2-methyl-3,1-benzoxazinone. nih.gov This intermediate is subsequently refluxed with various substituted anilines in glacial acetic acid to yield the final quinazolinone products. nih.gov

The crucial step in forming the quinazolinone ring is the cyclization of a suitable acyclic precursor. Starting from an ortho-amino benzamide (B126) derivative, cyclization can be achieved by reacting it with various C1 or C2 sources.

A key intermediate, as mentioned, is the benzoxazinone. The ring-closure of N-acylanthranilic acids with dehydrating agents like acetic anhydride is a common protocol. nih.gov The subsequent reaction of the benzoxazinone with an amine source involves a ring-opening by the amine nucleophile, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable quinazolinone ring. nih.gov

In the synthesis of 2-substituted quinazolinones, ring closure of intermediate amides can be achieved by treatment with an aqueous sodium hydroxide (B78521) solution under reflux. nih.gov This highlights a robust method for forming the heterocyclic core after the necessary substituents have been assembled on a linear precursor.

Modern organic synthesis has introduced a variety of metal-catalyzed reactions that offer milder conditions, higher efficiency, and greater functional group tolerance. Several such methods have been applied to quinazolinone synthesis.

Copper-catalyzed reactions are prominent. For example, a copper(I) iodide/4-hydroxy-L-proline system can catalyze the coupling of N-substituted o-bromobenzamides with formamide (B127407) to produce 3-substituted quinazolinones. organic-chemistry.org Another approach involves a copper-catalyzed radical methylation and C-H amination/oxidation cascade reaction to build the quinazolinone scaffold. organic-chemistry.org

Palladium catalysis is another powerful tool. A convenient procedure for the carbonylative synthesis of isoindoloquinazolinones has been developed using palladium catalysts with 1,2-dibromobenzenes and 2-aminobenzylamine as substrates. nih.gov Furthermore, palladium-catalyzed Suzuki cross-coupling reactions are instrumental in building complex quinazoline (B50416) derivatives by forming new carbon-carbon bonds, demonstrating the utility of this metal in functionalizing the quinazoline system. mdpi.com More recently, rhodium-catalyzed annulation reactions have also been described for accessing complex quinazoline-fused heterocycles. nih.gov

Table 1: Comparison of Foundational Synthetic Approaches for the Quinazolinone Core

| Method | Starting Materials | Key Intermediates | Conditions | Advantages |

|---|---|---|---|---|

| Condensation/Cyclization | Anthranilic acid derivatives, anhydrides, amines | N-acylanthranilic acids, Benzoxazinones | Heating, reflux, often in acetic acid nih.gov | Well-established, readily available starting materials. |

| Metal-Catalyzed Cyclization | 2-functionalized anilines, amides, alcohols | Organometallic complexes | Copper, Palladium, or Rhodium catalysts nih.govorganic-chemistry.orgmdpi.com | High efficiency, mild conditions, broad substrate scope. |

| Microwave-Assisted Synthesis | 2-aminobenzamides, aldehydes | Imines | Solvent-free or ionic liquids, microwave irradiation researchgate.net | Rapid reaction times, often improved yields, green chemistry approach. |

Regioselective Introduction of the Bromine Substituent at C6

The placement of the bromine atom specifically at the C6 position of the quinazolinone ring must be controlled to avoid the formation of other isomers. This regioselectivity can be achieved in two primary ways.

Direct bromination of a pre-formed quinazolinone ring is a possible, though less common, synthetic route. This approach relies on the inherent electronic properties of the heterocyclic system to direct the electrophilic bromine to the desired position. The electron-donating nature of the fused benzene (B151609) ring's nitrogen and amide groups activates the ring towards electrophilic substitution. However, controlling the regioselectivity can be challenging, potentially leading to a mixture of brominated products. The reaction of a quinazoline derivative with a brominating agent like elemental bromine in a solvent such as glacial acetic acid can lead to halogenation. The precise position of bromination would depend on the directing effects of substituents already present on the ring.

The most reliable and regioselective method for synthesizing 6-bromo-quinazolin-4-ones is to start with an anthranilic acid precursor that is already brominated at the correct position. The starting material of choice is 5-bromoanthranilic acid . nih.govnih.gov The bromine atom at position 5 of the anthranilic acid directly corresponds to the C6 position in the resulting quinazolinone ring, thus ensuring perfect regioselectivity.

The synthesis of the key precursor, 5-bromoanthranilic acid, is straightforward. It is typically prepared by the direct bromination of anthranilic acid using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. nih.gov

Once 5-bromoanthranilic acid is obtained, it can be carried forward using the standard quinazolinone synthesis protocols described in section 2.1. For instance, to synthesize the direct precursor for the target compound, 6-bromo-2-methyl-1H-quinazolin-4-one , 5-bromoanthranilic acid is reacted with acetic anhydride. nih.gov This reaction forms the intermediate 6-bromo-2-methyl-3,1-benzoxazin-4-one . Subsequent treatment of this benzoxazinone with a source of ammonia, like ammonium acetate, yields the desired 6-bromo-2-methyl-1H-quinazolin-4-one. nih.govnih.gov

From this key intermediate, the final ethenyl group can be installed. A common method to convert a C2-methyl group on a quinazolinone to a C2-ethenyl (or styryl) group is through a condensation reaction with an aldehyde. The Knoevenagel condensation, a reaction between an active hydrogen compound and a carbonyl group, provides the framework for this transformation. wikipedia.orgsigmaaldrich.com By reacting 6-bromo-2-methyl-1H-quinazolin-4-one with formaldehyde (B43269), typically in the presence of a base catalyst, the target compound 6-bromo-2-ethenyl-1H-quinazolin-4-one can be formed.

Table 2: Key Synthetic Scheme for 6-bromo-2-ethenyl-1H-quinazolin-4-one

| Step | Reactant(s) | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | Anthranilic acid | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromoanthranilic acid | nih.gov |

| 2 | 5-Bromoanthranilic acid | Acetic anhydride, Reflux | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | nih.gov |

| 3 | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | Ammonium acetate, Acetic acid | 6-Bromo-2-methyl-1H-quinazolin-4-one | nih.govnih.gov |

| 4 | 6-Bromo-2-methyl-1H-quinazolin-4-one | Formaldehyde, Base catalyst | 6-Bromo-2-ethenyl-1H-quinazolin-4-one | wikipedia.orgsigmaaldrich.comresearchgate.net |

Stereoselective Incorporation of the Ethenyl Moiety at C2

The introduction of the C2-ethenyl group is a critical step in the synthesis of the target compound. Several classical and modern organic reactions can be employed for this transformation, each with its own set of advantages and limitations. These methods typically start from a pre-functionalized quinazolinone core, such as a 2-methyl or 2-formyl derivative.

The Knoevenagel condensation is a powerful tool for C-C bond formation and is particularly useful for the synthesis of α,β-unsaturated systems. In the context of 2-ethenyl-quinazolin-4-one synthesis, this reaction typically involves the condensation of a 2-methylquinazolin-4-one derivative with an appropriate aldehyde, such as formaldehyde or a protected equivalent, in the presence of a base. The reaction proceeds via the deprotonation of the acidic methyl group at the C2 position, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

While direct condensation with formaldehyde can be challenging due to its reactivity and tendency to polymerize, the use of its derivatives or precursors is a common strategy. For instance, the reaction of 2-methyl-4(3H)-quinazolinone with various aromatic aldehydes to form 2-styryl derivatives is well-documented and proceeds under various conditions, including microwave irradiation. scirp.orgtandfonline.com These reactions serve as a strong precedent for the synthesis of the C2-ethenyl group. A plausible route to 6-bromo-2-ethenyl-1H-quinazolin-4-one would involve the Knoevenagel condensation of 6-bromo-2-methyl-1H-quinazolin-4-one with formaldehyde.

Table 1: Examples of Knoevenagel-type Condensation for the Synthesis of 2-Styryl-quinazolin-4-one Derivatives

| Starting Material | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Methyl-4(3H)-quinazolinone | 4-Chlorobenzaldehyde | Piperidine, reflux | 2-(4-Chlorostyryl)-4(3H)-quinazolinone | - | scirp.org |

| 3-Amino-2-methylquinazolin-4(3H)-one | Various benzaldehydes | - | 3-(Benzylideneamino)-2-styrylquinazolin-4(3H)-ones | - | researchgate.net |

| Anthranilic acid, Acetic anhydride, Amine | - | Microwave | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | - | tandfonline.com |

The synthesis of the required 6-bromo-2-methyl-1H-quinazolin-4-one precursor can be achieved through the cyclization of 5-bromoanthranilic acid with acetic anhydride. tandfonline.com

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the conversion of aldehydes and ketones to alkenes with high regio- and stereoselectivity. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com For the synthesis of 6-bromo-2-ethenyl-1H-quinazolin-4-one, these reactions would typically start from the corresponding 6-bromo-2-formyl-1H-quinazolin-4-one.

In the Wittig reaction, a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), reacts with the 2-formyl derivative to yield the desired 2-ethenyl product and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.orgmasterorganicchemistry.com The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base like n-butyllithium or sodium hydride. libretexts.org

The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide and offers the advantage of easier removal of the phosphate (B84403) ester byproduct. researchgate.net The reaction of 6-bromo-2-formyl-1H-quinazolin-4-one with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base would lead to the formation of the corresponding (E)-2-(2-ethoxycarbonylethenyl) derivative, which could then be decarboxylated to the target compound. For the direct introduction of the ethenyl group, a methylphosphonate (B1257008) would be employed. rsc.orgscispace.com

Table 2: General Conditions for Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Base | Solvent | Typical Conditions |

| Wittig | Methyltriphenylphosphonium bromide | n-BuLi, NaH, KHMDS | THF, DMSO | -78 °C to rt |

| HWE | Diethyl methylphosphonate | NaH, K₂CO₃, DBU | THF, DMF | 0 °C to reflux |

The synthesis of the key intermediate, 6-bromo-2-formyl-1H-quinazolin-4-one, can be envisioned through the oxidation of 6-bromo-2-methyl-1H-quinazolin-4-one.

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology is a powerful tool for the formation of C-C bonds and can be applied to the synthesis of 2-ethenyl-quinazolin-4-ones. A plausible approach would involve the reaction of a 2-halo-6-bromo-1H-quinazolin-4-one (where the halogen at C2 is typically chlorine or bromine) with an ethenylating agent in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net

Various ethene equivalents can be used, such as ethylene (B1197577) gas, vinylboronic acids, or vinylstannanes (in Stille coupling, another palladium-catalyzed reaction). The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can influence the yield and purity of the product. organic-chemistry.org

Table 3: Key Components of a Heck-type Reaction for C2-Alkenylation

| Component | Examples |

| Substrate | 6-Bromo-2-chloro-1H-quinazolin-4-one |

| Alkene Source | Ethylene, Potassium vinyltrifluoroborate |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, PCy₃, Buchwald ligands |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Dioxane |

The starting material, 6-bromo-2-chloro-1H-quinazolin-4-one, can be synthesized from 5-bromoanthranilic acid. researchgate.net

Sequential and Convergent Synthesis Strategies for 6-Bromo-2-ethenyl-1H-quinazolin-4-one

In addition to the stepwise functionalization of a pre-formed quinazolinone ring, sequential and convergent strategies offer more efficient routes to the target molecule, often reducing the number of synthetic steps and purification procedures.

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable in modern organic synthesis for their atom economy and efficiency. rsc.orgmdpi.com A hypothetical MCR for the synthesis of 6-bromo-2-ethenyl-1H-quinazolin-4-one could involve the condensation of a 5-bromoanthranilic acid derivative, an ammonia source (like ammonium acetate), and a three-carbon building block that provides the C2-ethenyl moiety.

While a direct MCR for this specific target is not explicitly reported, the general principle of MCRs for quinazolinone synthesis is well-established. rsc.org For example, the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester demonstrates the feasibility of this approach. tandfonline.com Adapting such a strategy would require a suitable synthon for the ethenyl group that is compatible with the reaction conditions.

One-pot syntheses, which involve multiple reaction steps carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. mdpi.com A plausible one-pot procedure for 6-bromo-2-ethenyl-1H-quinazolin-4-one could start from 5-bromoanthranilic acid.

One potential sequence could be:

Reaction of 5-bromoanthranilic acid with an acrylating agent (e.g., acryloyl chloride) to form N-acryloyl-5-bromoanthranilic acid.

In-situ cyclization with an ammonia source to form the quinazolinone ring.

Alternatively, a one-pot tandem reaction could involve the initial formation of a 2-substituted quinazolinone followed by a subsequent reaction to introduce the ethenyl group. For instance, a one-pot synthesis of 2-arylquinazolines has been achieved via a palladium-catalyzed hydrogen-transfer strategy. rsc.org While this example leads to a 2-aryl derivative, the concept of a one-pot tandem process could be adapted for the synthesis of the 2-ethenyl analog.

Chemical Reactivity and Advanced Functionalization of 6 Bromo 2 Ethenyl 1h Quinazolin 4 One

Transformations at the C6-Bromine Site

The bromine atom at the C6-position of the quinazolinone ring is a versatile handle for a variety of chemical transformations. Its electron-withdrawing nature and its status as a good leaving group make it an ideal electrophilic partner in numerous cross-coupling reactions. This allows for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives from the parent molecule.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base. The C6-bromo position of the quinazolinone core serves as a competent aryl bromide electrophile for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organometallic partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. masterorganicchemistry.com While specific studies on 6-bromo-2-ethenyl-1H-quinazolin-4-one are not extensively detailed in the reviewed literature, the reactivity of the 6-bromo-quinazolinone scaffold has been demonstrated in various contexts, providing a strong basis for its application in these coupling reactions. researchgate.net

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex in the presence of a base. masterorganicchemistry.com This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org The C6-bromo position on the quinazolinone scaffold is a suitable site for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, and alkenyl substituents. Studies on related 6-bromo-substituted heterocycles confirm the feasibility of this transformation. For instance, the Suzuki-Miyaura reaction has been successfully applied to various 6-bromoquinazolines and other bromo-substituted heterocyclic systems. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Analogous Bromo-Heterocyclic Scaffolds

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 2-Aryl-6-bromo-8-iodoquinazoline derivative | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 °C | Good to Excellent |

| 6-Bromo-1H-indazole | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | 95% |

| 4-Bromophenyl triflate | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 °C | High |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as both the base and, occasionally, the solvent. organic-chemistry.orgnih.gov The resulting alkynyl-substituted quinazolinones are valuable intermediates for further synthetic elaborations. The reactivity of aryl bromides in Sonogashira couplings is well-established, making the C6-position of 6-bromo-2-ethenyl-1H-quinazolin-4-one a prime location for introducing alkyne functionalities. Regioselectivity studies on dihalogenated quinolines have shown that coupling occurs predictably based on halide reactivity (I > Br). libretexts.org

Table 2: Representative Conditions for Sonogashira Cross-Coupling on Analogous Bromo-Aromatic Scaffolds

| Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 2-Aryl-6-bromo-8-iodoquinazoline derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | Good |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene (B151609) | RT | 99% |

| Aryl Bromides | Phenylacetylene | Pd-NHC Complex / CuI | Pyrrolidine | NMP | 100 °C | Up to 98% |

The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. organic-chemistry.org The reaction can be used to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. The C6-bromo group of the quinazolinone core is a suitable electrophile for Stille coupling. The relative reactivity of the halide partner generally follows the order I > Br > Cl, making aryl bromides effective substrates. nih.gov Research on related bromo-substituted quinazolines has demonstrated successful Stille couplings at positions analogous to C6. researchgate.net

Table 3: Representative Conditions for Stille Cross-Coupling on Bromo-Aromatic Compounds

| Substrate | Organostannane | Catalyst | Additive | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 4-Bromophenyl triflate | (Ethenyl)tributyltin | Pd(PPh₃)₄ | None | 1,4-Dioxane | Reflux | High Selectivity for C-Br |

| 1,1-Dibromo-1-alkenes | Aryl- or Vinylstannanes | Pd₂(dba)₃ / TFP | None | Toluene | RT | Good to Excellent |

| Aryl Bromides | Organotin Reagents | Pd(PPh₃)₄ | LiCl | THF | Reflux | Variable |

The Negishi cross-coupling reaction pairs an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing reactions to proceed under milder conditions and with higher yields. The scope of the Negishi coupling is broad, encompassing the formation of bonds between various hybridized carbon atoms. The C6-bromo position of the quinazolinone is expected to be a reactive site for this transformation. Although specific examples involving 6-bromo-2-ethenyl-1H-quinazolin-4-one are not prevalent in the literature, the general utility of Negishi coupling for aryl bromides suggests its applicability for creating novel carbon-carbon bonds at this position.

Table 4: General Conditions for Negishi Cross-Coupling with Aryl Bromides

| Substrate Type | Organozinc Reagent | Catalyst | Ligand | Solvent | Conditions |

|---|---|---|---|---|---|

| Aryl Bromide | Alkylzinc Halide | Pd(OAc)₂ | SPhos | THF / NMP | RT to 80 °C |

| Aryl Bromide | Arylzinc Halide | PdCl₂(dppf) | - | THF | RT to 60 °C |

| Aryl Bromide | Vinylzinc Halide | Pd(PPh₃)₄ | - | THF | RT |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (like an aryl bromide) and an alkene. wikipedia.orgorganic-chemistry.org A base is required to regenerate the active catalyst. wikipedia.org This reaction is a powerful tool for the vinylation of aryl halides, leading to the formation of substituted alkenes, typically with high trans selectivity. organic-chemistry.org The C6-bromo position of the quinazolinone ring is an ideal electrophilic partner for a Heck reaction. This would allow for the introduction of a second, substituted vinyl group onto the quinazolinone scaffold. Studies involving other aryl bromides, including bromo-indazoles, have shown that the Heck reaction can be performed with high yield and selectivity, supporting its potential application to the target molecule. beilstein-journals.org

Table 5: Representative Conditions for Heck Reaction on Analogous Bromo-Aromatic Scaffolds

| Substrate | Olefin | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 3,6-Dibromo-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Cy₂NMe | DMF | 100 °C (Ball-milling) | 94% (at C6) |

| Aryl Bromides | Activated Alkenes | Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | 80-140 °C | Good to Excellent |

| Aryl Bromides | Styrene | Palladacycle Complex | Na₂CO₃ | NMP | 130 °C | High |

Transition Metal-Catalyzed Carbon-Heteroatom Cross-Coupling Reactions

The bromine atom attached to the quinazolinone core is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-heteroatom bonds. nih.govmdpi.com These reactions are generally preferred over classical nucleophilic substitution due to their milder conditions and broader substrate scope.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental for functionalizing aryl halides like 6-bromo-2-ethenyl-1H-quinazolin-4-one with a variety of nitrogen-based nucleophiles. The synthesis of 6-heterocyclic substituted 2-aminoquinolines has been successfully achieved using this methodology, highlighting its applicability to related heterocyclic systems. nih.gov The key to this transformation is the selective reaction at the aryl bromide in the presence of other potentially reactive sites. nih.gov

Optimization of reaction conditions is crucial for achieving high yields. Studies on similar bromo-substituted heterocyclic scaffolds, such as 6-bromo-flavones, have shown that the combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a bulky phosphine (B1218219) ligand like XantPhos, and a base such as cesium carbonate (Cs₂CO₃) in a suitable solvent like toluene provides an effective catalytic system. preprints.org This methodology facilitates the coupling of the aryl bromide with a wide range of primary and secondary amines. preprints.org

Table 1: Typical Reaction Components for Buchwald-Hartwig Amination

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 6-bromo-2-ethenyl-1H-quinazolin-4-one | Electrophilic partner |

| Nitrogen Nucleophile | Primary or Secondary Amine (e.g., Morpholine, Aniline) | Forms the C-N bond |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XantPhos, BINAP | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Activates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane | Reaction medium |

Copper-Catalyzed C-O and C-S Coupling Reactions

For the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds at the C6-position, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Chan-Evans-Lam couplings, are highly effective. These reactions provide pathways to synthesize aryl ethers and aryl thioethers, respectively. Copper catalysis is often more economical and can offer different reactivity and selectivity compared to palladium. researchgate.net

Copper-catalyzed cascade reactions have been employed to synthesize various nitrogen-containing heterocycles, demonstrating the utility of copper in C-N bond formation as well. organic-chemistry.orgresearchgate.net The synthesis of novel quinazoline (B50416) derivatives bearing semicarbazide (B1199961) or oxadiazole thiol motifs has been accomplished through efficient copper-catalyzed C-N and C-S coupling reactions. researchgate.net These protocols often feature simple, ligand-free conditions and can sometimes be performed in environmentally benign solvents like water, which adds to their appeal from a green chemistry perspective. researchgate.net The reaction typically involves a copper(I) or copper(II) salt as the catalyst, a base, and the corresponding alcohol or thiol as the nucleophile.

Table 2: Reagents for Copper-Catalyzed C-O and C-S Coupling

| Coupling Type | Nucleophile | Typical Copper Catalyst | Product |

|---|---|---|---|

| C-O Coupling (Ullmann Condensation) | Alcohols (ROH), Phenols (ArOH) | CuI, Cu₂O, Cu(OAc)₂ | 6-alkoxy- or 6-aryloxy-2-ethenyl-1H-quinazolin-4-one |

| C-S Coupling | Thiols (RSH), Thiophenols (ArSH) | CuI, Cu₂O | 6-(alkylthio)- or 6-(arylthio)-2-ethenyl-1H-quinazolin-4-one |

Nucleophilic Substitution Reactions of the Aryl Bromide

Direct nucleophilic aromatic substitution (SNAr) of the bromide on the benzene ring of 6-bromo-2-ethenyl-1H-quinazolin-4-one is generally difficult. The C-Br bond is relatively strong, and the ring is not sufficiently activated towards nucleophilic attack without the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

However, reactivity can be induced under specific conditions. In related systems, such as 6-bromoquinazoline-2,4(1H,3H)-dione, functionalization has been achieved by first introducing a highly activating group like a chlorosulfonyl moiety onto the ring. researchgate.net The resulting sulfonyl chloride is then readily displaced by various nucleophiles. researchgate.net While this is not a direct substitution of the bromide, it demonstrates a pathway for functionalization via nucleophilic attack on an activated derivative. For direct displacement of the bromide, harsh reaction conditions (high temperature and pressure) or the use of highly reactive nucleophiles would likely be required, making transition metal-catalyzed methods the more practical and widely used approach.

Reactions of the 2-Ethenyl Moiety

The ethenyl (vinyl) group at the C2-position offers a second, distinct site for chemical modification. As a simple alkene, it is susceptible to a variety of reactions that target the carbon-carbon double bond, primarily hydrogenation and electrophilic additions.

Hydrogenation and Reduction Reactions

The double bond of the 2-ethenyl group can be easily saturated to form the corresponding 2-ethyl derivative. This transformation is typically accomplished through catalytic hydrogenation. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). This reaction is generally high-yielding and proceeds under mild conditions of temperature and pressure, without affecting the aromatic quinazolinone core or the C-Br bond.

Table 3: Catalytic Hydrogenation of the 2-Ethenyl Group

| Reactant | Reagents | Product |

|---|---|---|

| 6-bromo-2-ethenyl-1H-quinazolin-4-one | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 6-bromo-2-ethyl-1H-quinazolin-4-one |

Electrophilic Addition Reactions Across the Double Bond

The electron-rich double bond of the ethenyl group is susceptible to attack by electrophiles. This allows for a range of electrophilic addition reactions, introducing new functional groups to the side chain at the C2-position.

Classic examples include:

Halogenation: Reaction with elemental halogens, such as bromine (Br₂) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), would lead to the formation of a 1,2-dibromoethyl derivative.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr), would proceed according to Markovnikov's rule. Due to the electronic nature of the quinazolinone ring, the addition would likely yield the 2-(1-bromoethyl) derivative.

Hydration: Acid-catalyzed addition of water would result in the formation of a 2-(1-hydroxyethyl)quinazolinone derivative, also following Markovnikov's rule.

These reactions provide a straightforward method for further functionalizing the side chain, creating precursors for subsequent synthetic transformations.

Table 4: Electrophilic Addition Reactions of the 2-Ethenyl Moiety

| Reaction Type | Reagent | Product |

|---|---|---|

| Halogenation | Br₂ in CH₂Cl₂ | 6-bromo-2-(1,2-dibromoethyl)-1H-quinazolin-4-one |

| Hydrohalogenation | HBr | 6-bromo-2-(1-bromoethyl)-1H-quinazolin-4-one |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 6-bromo-2-(1-hydroxyethyl)-1H-quinazolin-4-one |

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl (vinyl) group at the C2 position of the quinazolinone ring serves as a dienophile, enabling it to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This reaction is a powerful tool for constructing six-membered rings by reacting a conjugated diene with a dienophile. In the context of 6-bromo-2-ethenyl-1H-quinazolin-4-one, the reactivity of the ethenyl group as a dienophile allows for the annulation of a new carbocyclic or heterocyclic ring onto the C2-substituent.

The general scheme involves the reaction of the 2-ethenyl quinazolinone with a suitable diene to form a cyclohexene-derived adduct. The reaction works best when forming five- or six-membered rings in intramolecular variants. masterorganicchemistry.com While specific examples for 6-bromo-2-ethenyl-1H-quinazolin-4-one are not extensively documented, the reactivity can be inferred from analogous systems involving vinyl-substituted heterocycles. The reaction of 4-(1-ethenylsubstituted)-3-methylisoxazoles with acetylenedicarboxylates, for instance, demonstrates the capability of a vinyl group attached to a heterocyclic system to undergo cycloaddition. researchgate.net The stereochemistry of the resulting cycloadduct is dictated by the well-established rules of the Diels-Alder reaction, including the "in/out" rule for predicting product stereochemistry. youtube.com

Table 1: Representative Diels-Alder Reaction Parameters

| Diene | Dienophile | Conditions | Product Type | Ref. |

| Conjugated Diene | 6-Bromo-2-ethenyl-1H-quinazolin-4-one | Thermal or Lewis Acid Catalysis | Quinazolinone-substituted cyclohexene | masterorganicchemistry.com |

| 4-(1-Ethenylsubstituted)-3-methylisoxazole | Dimethyl acetylenedicarboxylate | Toluene, reflux | Substituted benzene derivative | researchgate.net |

Oxidative Cleavage and Functionalization

The ethenyl group is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond to introduce oxygenated functional groups. This transformation is a key strategy for converting the C2-ethenyl substituent into a carbonyl or carboxyl group, providing a gateway to further derivatives.

Common methods for oxidative cleavage include:

Ozonolysis : Treatment with ozone (O₃) followed by a reductive (e.g., dimethyl sulfide, DMS) or oxidative (e.g., hydrogen peroxide, H₂O₂) workup cleaves the double bond to yield an aldehyde or a carboxylic acid, respectively. Applying this to 6-bromo-2-ethenyl-1H-quinazolin-4-one would yield 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (B11864422) or 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Permanganate (B83412) Oxidation : Reaction with potassium permanganate (KMnO₄) under controlled conditions (e.g., cold, dilute) can lead to a diol, while more forceful conditions (e.g., hot, acidic/basic) result in cleavage to form a carboxylic acid.

These transformations provide access to C2-carboxy- or C2-formyl-6-bromo-quinazolinones, which are versatile intermediates for amide bond formation, condensation reactions, and the synthesis of other heterocyclic systems fused to the quinazolinone core.

Comprehensive Functionalization of the Quinazolinone Core

Beyond the reactivity of the ethenyl group, the quinazolinone scaffold itself offers numerous opportunities for functionalization, enabling the synthesis of diverse and complex derivatives.

Direct C-H Functionalization Strategies on the Aromatic Ring

Transition metal-catalyzed C-H functionalization has become a paramount strategy for modifying aromatic and heteroaromatic cores with high atom economy, avoiding the need for pre-functionalized substrates. rsc.orgnih.gov For the 6-bromo-2-ethenyl-1H-quinazolin-4-one scaffold, the quinazolinone ring can act as a directing group for site-selective C-H activation.

Palladium-catalyzed C-H arylation, for example, can introduce aryl groups at specific positions on the quinazolinone's benzene ring. researchgate.netsciforum.net While the directing-group capacity of the quinazolinone moiety often favors functionalization at the C5 or C7 positions, the electronic and steric environment dictates the precise outcome. Research on quinoline (B57606) N-oxides has shown that C-H activation can be achieved through various mechanisms, including concerted metalation-deprotonation (CMD), where a ligand on the metal center acts as an internal base. nih.gov Similar principles apply to the quinazolinone system, allowing for arylation, amination, acetoxylation, and other transformations. rsc.org Manganese-catalyzed C-H activation has also emerged as a less toxic and more sustainable alternative for these types of transformations. mdpi.com

Table 2: Examples of C-H Functionalization on Quinazolinone-type Scaffolds

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Class | Ref. |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | C2 or Aromatic Ring | Aryl-substituted quinazolinones | researchgate.netsciforum.net |

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Aromatic Ring | Acetoxy-substituted quinazolinones | researchgate.net |

| C-H Carbamoylation | CuBr, TBHP | C2 of Quinoline N-oxide | Carbamoyl-substituted quinolines | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on Activated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an electron-poor aromatic ring with a nucleophile. masterorganicchemistry.com On the 6-bromo-2-ethenyl-1H-quinazolin-4-one scaffold, the bromine atom at C6 can potentially be replaced via an SNAr mechanism. However, this reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comchadsprep.com

While the quinazolinone ring system is electron-deficient, the C6-bromo position is not as highly activated as other positions in related heterocyclic systems. For instance, in 2,4-dichloroquinazolines, the chlorine atom at the C4 position is exceptionally reactive towards nucleophilic substitution due to the α-nitrogen effect, consistently leading to regioselective substitution at C4. researchgate.netmdpi.com The substitution of the C6-bromo group would likely require more forcing conditions or the use of potent nucleophiles. Alternative strategies, such as transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), are often more efficient for substituting aryl bromides. researchgate.net

Selective Metalation and Subsequent Electrophilic Quenching

Selective metalation offers a powerful and regioselective method for functionalizing the quinazolinone scaffold. This can be achieved through two primary pathways: halogen-metal exchange or directed ortho-metalation.

Halogen-Metal Exchange : The bromine atom at the C6 position is an ideal handle for bromine-lithium exchange. Treating 6-bromo-2-ethenyl-1H-quinazolin-4-one with an organolithium reagent like n-butyllithium (nBuLi) at low temperatures would selectively replace the bromine with lithium. cardiff.ac.ukresearchgate.net The resulting C6-lithiated species is a potent nucleophile that can be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, disulfides), installing a new substituent specifically at the C6 position. nih.govnih.gov

Directed ortho-Metalation (DoM) : The carbonyl and nitrogen atoms of the quinazolinone ring can direct an organolithium base to deprotonate an adjacent C-H bond. In quinazolinone systems, lithiation has been shown to occur regioselectively at the C2-alkyl group or at positions on the benzenoid ring ortho to a directing group. cardiff.ac.uknih.gov For the parent compound, lithiation could potentially occur at the C5 position, directed by the C4-carbonyl group.

The choice between halogen-metal exchange and DoM depends on the specific substrate and reaction conditions, providing complementary methods for regioselective functionalization. whiterose.ac.uk

Photocatalyzed and Electrochemical Transformations of the Scaffold

Modern synthetic methods increasingly utilize photocatalysis and electrochemistry to achieve transformations under mild and environmentally benign conditions. nih.govnih.gov These techniques often proceed through radical intermediates, offering reactivity patterns complementary to traditional ionic pathways.

Photocatalyzed Reactions : Visible-light photoredox catalysis can be used to generate radical intermediates from quinazolinone derivatives. rsc.orgresearchgate.netnih.gov For instance, photocatalytic methods have been developed for the synthesis of quinazolinones and for their further functionalization, such as trifluoromethylation or N-aminoalkylation. researchgate.net A photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process with the substrate or a reaction partner, leading to cascade cyclizations or cross-coupling reactions. researchgate.netresearchgate.net Some transformations can even proceed without an external photocatalyst, using visible light to facilitate tandem reactions like C=C bond cleavage followed by cyclization. rsc.org

Electrochemical Synthesis and Modification : Electrochemistry uses an electric current as a "reagentless" oxidant or reductant. nih.govbohrium.com This approach has been successfully applied to the synthesis of the quinazolinone core itself, for instance, through the anodic oxidation of 2-aminobenzamides and various coupling partners. bohrium.comnih.gov Electrochemical methods can drive C-N bond formation and other cyclization reactions under mild, metal-free conditions. nih.govrsc.org The electrochemical cleavage of an N-O bond in oxadiazoline precursors has been shown to selectively yield quinazolinone derivatives, highlighting a reactivity pattern distinct from that observed in photocatalytic processes. acs.org

These advanced methods provide powerful tools for modifying the 6-bromo-2-ethenyl-1H-quinazolin-4-one scaffold, enabling the construction of novel and complex molecules. nih.gov

Investigation of Tautomerism and Conformational Dynamics (Specific to 1H-quinazolin-4-one)

The chemical behavior of the 1H-quinazolin-4-one core, which is central to 6-bromo-2-ethenyl-1H-quinazolin-4-one, is significantly influenced by the phenomena of tautomerism and conformational dynamics. These aspects dictate the molecule's structure, stability, and potential interactions.

Tautomerism, the process of proton transfer between two atoms within the same molecule, is a well-documented characteristic of the quinazolin-4-one ring system. mdpi.com This system primarily exhibits keto-enol tautomerism, existing in equilibrium between the 1H-quinazolin-4-one (amide or keto form) and the quinazolin-4-ol (enol form). Extensive spectroscopic and computational studies have revealed that the keto form is predominantly favored in both solid and solution states. researchgate.net

The stability of these tautomers is influenced by several factors, most notably solvent polarity and intramolecular hydrogen bonding. nih.govrsc.org In polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and water, the keto form is generally more stable. researchgate.netnih.gov Conversely, studies on related heterocyclic systems have shown that non-polar solvents can sometimes shift the equilibrium to favor the enol form. nih.govnih.gov Spectroscopic methods are crucial for identifying and quantifying these tautomeric forms. For instance, ¹³C-NMR spectroscopy can distinguish between the two, with the ketonic carbon of the amide form appearing at a distinct chemical shift compared to the enolic carbon. nih.govmdpi.comresearchgate.net

Research Findings on 1H-Quinazolin-4-one Tautomerism

Detailed investigations into the tautomerism of the parent 1H-quinazolin-4-one ring and its derivatives have provided valuable insights, which can be extrapolated to understand the behavior of 6-bromo-2-ethenyl-1H-quinazolin-4-one.

Spectroscopic Evidence: In the solid state, FT-IR spectroscopy of 4(1H)-quinolones typically shows a strong carbonyl (C=O) stretching band and the absence of a broad hydroxyl (-OH) peak, confirming the predominance of the keto form. researchgate.net In solution, ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shift of the carbon at the C4 position is indicative of its character; a signal around 176.8 ppm in ¹³C NMR in DMSO, for example, points to the carbonyl nature of the 4(1H)-quinolone. researchgate.net Studies on related compounds have shown that the keto/enol percentage increases with growing solvent polarity. mdpi.com

Solvent Effects: The equilibrium between keto and enol tautomers is highly dependent on the solvent. Research on a novel 1,3,4-thiadiazole (B1197879) derivative incorporating a quinazolin-4-one moiety demonstrated that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is favored in non-polar solvents such as chloroform. nih.govnih.gov This is attributed to the differential stabilization of the tautomers by the solvent molecules.

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly stabilize a particular tautomer. For example, a hydrogen bond acceptor at the 3-position of the quinolone ring has been shown to favor the enol form through the creation of a stable 6-membered intramolecular hydrogen bond. rsc.org

Computational Analysis: DFT calculations have been employed to corroborate experimental findings. These theoretical studies consistently show that the keto tautomer of the 1H-quinazolin-4-one system is energetically more favorable than the enol form, aligning with experimental observations in the solid state and polar solutions. researchgate.netrsc.org

The table below summarizes typical spectroscopic data used to differentiate between the keto and enol forms of the quinazolin-4-one scaffold based on published research.

| Spectroscopic Method | Keto (Amide) Form Feature | Enol Form Feature | Reference |

| ¹³C-NMR | Carbonyl carbon (C4) signal ~177 ppm | Enolic carbon (C4) signal at a different chemical shift | researchgate.net |

| FT-IR (Solid State) | Strong C=O stretch, no broad -OH peak | Broad -OH stretch, diminished C=O character | researchgate.net |

| UV-Visible | Absorption spectrum shifts depending on solvent polarity | Absorption spectrum shifts depending on solvent polarity | nih.govmdpi.com |

| X-ray Crystallography | C4-O bond length consistent with a double bond | C4-O bond length consistent with a single bond | researchgate.netrsc.org |

The following table illustrates the influence of solvent polarity on the tautomeric equilibrium for a model compound containing the quinazolin-4-one moiety.

| Solvent | Polarity | Predominant Tautomer | Reference |

| Chloroform (CDCl₃) | Non-polar | Enol | nih.govnih.govresearchgate.net |

| Methanol (CD₃OD) | Polar Protic | Intermediate/Mixture | mdpi.com |

| Dimethyl Sulfoxide (DMSO-d₆) | Polar Aprotic | Keto | nih.govnih.govresearchgate.net |

These established principles of tautomerism and conformational analysis for the 1H-quinazolin-4-one core provide a solid foundation for understanding the chemical properties of its derivative, 6-bromo-2-ethenyl-1H-quinazolin-4-one.

Spectroscopic and Structural Elucidation of 6 Bromo 2 Ethenyl 1h Quinazolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing chemical shifts, coupling patterns, and through-space or through-bond correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of 6-bromo-2-ethenyl-1H-quinazolin-4-one provides a wealth of information regarding its proton environments. The aromatic protons on the quinazolinone ring system exhibit characteristic chemical shifts and coupling constants. The proton at the C5 position is expected to appear as a doublet, coupled to the proton at C7. The C7 proton would present as a doublet of doublets due to coupling with both the C5 and C8 protons. The C8 proton, in turn, would be observed as a doublet.

The ethenyl (vinyl) group at the C2 position gives rise to a distinct set of signals. The proton attached to the carbon adjacent to the quinazolinone ring (α-proton) typically appears as a doublet of doublets. This splitting pattern arises from its coupling to the two terminal (β) protons, which are diastereotopic. The two terminal protons themselves would each appear as a doublet of doublets, coupling with the α-proton and with each other (geminal coupling).

A broad singlet corresponding to the N-H proton of the quinazolinone ring is also expected, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H-NMR Data for 6-bromo-2-ethenyl-1H-quinazolin-4-one

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.8 - 8.2 | d | ~8.5 |

| H-7 | 7.6 - 7.9 | dd | ~8.5, ~2.0 |

| H-8 | 7.4 - 7.7 | d | ~2.0 |

| α-H (vinyl) | 6.5 - 7.0 | dd | ~17.0, ~10.0 |

| β-H (vinyl, trans) | 6.0 - 6.5 | dd | ~17.0, ~2.0 |

| β-H (vinyl, cis) | 5.5 - 6.0 | dd | ~10.0, ~2.0 |

| N-H | 12.0 - 12.5 | br s | - |

> This is an interactive data table. Users can sort and filter the data as needed.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon framework of the molecule. The spectrum for 6-bromo-2-ethenyl-1H-quinazolin-4-one is expected to show distinct signals for each unique carbon atom. The carbonyl carbon (C4) of the quinazolinone ring is characteristically found in the downfield region, typically around 160-165 ppm. The carbon atom bearing the bromine (C6) will also have a characteristic chemical shift.

The carbons of the ethenyl group, Cα and Cβ, will appear in the olefinic region of the spectrum. The remaining aromatic carbons of the quinazolinone ring will have chemical shifts in the range of approximately 115-150 ppm.

Table 2: Predicted ¹³C-NMR Data for 6-bromo-2-ethenyl-1H-quinazolin-4-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| C4 | 160 - 165 |

| C4a | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 115 - 120 |

| C7 | 135 - 140 |

| C8 | 118 - 123 |

| C8a | 145 - 150 |

| Cα (vinyl) | 130 - 135 |

| Cβ (vinyl) | 120 - 125 |

> This is an interactive data table. Users can sort and filter the data as needed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, confirming the connectivity within the aromatic ring system and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the vinyl protons to C2, and from the aromatic protons to neighboring quaternary carbons (like C4, C4a, C6, and C8a) would solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 6-bromo-2-ethenyl-1H-quinazolin-4-one (C₁₀H₇BrN₂O), distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-bromo-2-ethenyl-1H-quinazolin-4-one would display several characteristic absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the quinazolinone ring is expected in the region of 1680-1660 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3300-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the ethenyl group would be observed in the 1620-1550 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic and vinyl protons would be seen above 3000 cm⁻¹, while C-H bending vibrations would appear at lower wavenumbers. The C-Br stretching vibration is typically observed in the fingerprint region, below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 6-bromo-2-ethenyl-1H-quinazolin-4-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinyl C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch | 1680 - 1660 | Strong |

| C=N Stretch | 1630 - 1600 | Medium |

| C=C Stretch (Aromatic/Vinyl) | 1620 - 1550 | Medium to Strong |

| C-Br Stretch | < 700 | Medium to Strong |

> This is an interactive data table. Users can sort and filter the data as needed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For quinazolinone derivatives, the UV-Vis spectra are typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions.

The core quinazolinone ring system and its substituents dictate the specific wavelengths (λmax) of these absorptions. In quinazoline (B50416) derivatives, two main absorption bands are generally observed: one at shorter wavelengths (around 240–300 nm) attributed to π → π* transitions within the aromatic system, and another at longer wavelengths (around 310–425 nm) corresponding to n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net

For derivatives containing extended conjugation, such as the 2-ethenyl or 2-styryl groups, a bathochromic (red) shift in the λmax is expected. This is due to the delocalization of π-electrons across the extended system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on 2-styryl-quinazolin-4-ones have shown that the extension of the polyene chain results in a bathochromic effect on the absorption spectra. bas.bg

Below is a table summarizing typical UV-Vis absorption data for related quinazolinone derivatives, which can serve as a reference for predicting the spectral properties of 6-bromo-2-ethenyl-1H-quinazolin-4-one.

| Derivative Type | Solvent | λmax (nm) | Assigned Transition |

| Quinazoline Derivative BG1189 | Water | 318 | π → π* coupled with n → π |

| Quinazoline Derivative BG1190 | Water | 314 | π → π coupled with n → π |

| Quinazoline Derivative BG1189 | DMSO | 330 | π → π coupled with n → π |

| Quinazoline Derivative BG1190 | DMSO | 326 | π → π coupled with n → π* |

This table is generated based on data for analogous quinazoline derivatives. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

While the crystal structure of 6-bromo-2-ethenyl-1H-quinazolin-4-one has not been reported, analysis of the crystal structures of related quinazolinone derivatives allows for the inference of its likely solid-state conformation. For example, the crystal structure of 2-ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate has been determined, revealing key features of the quinazolinone ring system. researchgate.net Similarly, the structure of 3-[2-(3,4-dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one provides further insight into the geometry of substituted quinazolinones. tandfonline.com

In these structures, the quinazolinone ring system is largely planar. The bond lengths and angles within the heterocyclic ring are consistent with the contributions of the respective resonance structures. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, play a significant role in stabilizing the crystal lattice. For 6-bromo-2-ethenyl-1H-quinazolin-4-one, it is anticipated that the N1-H and the C4=O will act as hydrogen bond donor and acceptor, respectively, leading to the formation of characteristic intermolecular synthons.

The table below presents selected crystallographic data for a related quinazolinone derivative to illustrate the expected structural parameters.

| Parameter | Value for 2-cyanoquinazolin-4(3H)-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.896(3) |

| b (Å) | 19.336(9) |

| c (Å) | 9.941(5) |

| β (˚) | 96.08(5) |

| V (ų) | 744.1(8) |

| Z | 4 |

This table is generated based on data for an analogous quinazolinone derivative. researchgate.net

The ethenyl group at the 2-position is expected to be nearly coplanar with the quinazolinone ring to maximize π-conjugation. The bromine atom at the 6-position will introduce a region of positive electrostatic potential (a sigma-hole), which could participate in halogen bonding interactions within the crystal packing.

Theoretical and Computational Chemistry Studies of 6 Bromo 2 Ethenyl 1h Quinazolin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific Density Functional Theory (DFT) studies for 6-bromo-2-ethenyl-1H-quinazolin-4-one were identified in the performed searches. DFT is a common method used to investigate the electronic structure and properties of quinazolinone derivatives. For instance, studies on related 6-bromo-quinazoline compounds have utilized DFT to understand their stability and reactivity.

Specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other electronic properties for 6-bromo-2-ethenyl-1H-quinazolin-4-one are not available in the public domain. Typically, for similar compounds, these analyses provide insights into the molecule's reactivity and electronic transitions.

There were no specific studies found regarding the energetic stability and reactivity of tautomers of 6-bromo-2-ethenyl-1H-quinazolin-4-one . Quinazolin-4-ones can exist in different tautomeric forms, and computational studies are often employed to determine the most stable form under various conditions.

No data on the bond dissociation energies or reaction path analysis for 6-bromo-2-ethenyl-1H-quinazolin-4-one could be located. This type of analysis is critical for understanding the chemical reactivity and potential degradation pathways of a molecule.

There are no specific computational predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for 6-bromo-2-ethenyl-1H-quinazolin-4-one available in the literature. Such predictions are valuable for confirming the structure of synthesized compounds.

Energetic Stability and Reactivity Prediction of Tautomers

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies specifically targeting 6-bromo-2-ethenyl-1H-quinazolin-4-one were found. MD simulations are used to study the dynamic behavior of molecules over time. For related quinazolinone derivatives, MD simulations have been used to investigate their interactions with biological targets. buyersguidechem.com

Specific details on the conformational analysis and dynamic behavior of 6-bromo-2-ethenyl-1H-quinazolin-4-one are not documented in the searched scientific literature. This analysis would typically explore the different spatial arrangements of the atoms in the molecule and their fluctuations.

Intermolecular Interaction Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating how quinazolinone derivatives interact with biological targets at the atomic level. These studies are often aimed at understanding the binding modes within the active sites of enzymes like the Epidermal Growth Factor Receptor (EGFR), a common target for anticancer drugs based on the quinazoline (B50416) scaffold. nih.govnih.govnih.gov

For derivatives of 6-bromo-quinazolinone, molecular docking studies have identified several key intermolecular interactions that contribute to binding affinity and stability. The quinazolinone core itself is a crucial pharmacophoric group. nih.gov The nitrogen atoms in the pyrimidine (B1678525) ring and the carbonyl oxygen at position 4 frequently act as hydrogen bond acceptors. For instance, in studies of similar compounds, the carbonyl group of the quinazolinone core is noted to form a hydrogen bond with key amino acid residues, such as Asn100 in the BRD9 bromodomain.

The bromine atom at the C-6 position significantly influences the electronic and hydrophobic character of the molecule. nih.gov Studies have shown that the presence of a halogen at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov This is often attributed to favorable hydrophobic and, in some cases, halogen bonding interactions within the target's binding pocket.

Simulations of related 6-bromo-quinazolinone derivatives docked into the EGFR active site reveal a variety of interactions:

Pi-Alkyl and Pi-Anion Interactions: The quinazoline ring system can engage in pi-alkyl interactions with leucine (B10760876) (Leu) and valine (Val) residues (e.g., Leu694, Val702, Ala719, Leu820) and pi-anion interactions with aspartate residues (e.g., Asp831). nih.gov

Hydrophobic Interactions: The aromatic system contributes to significant hydrophobic interactions with various residues, including arginine (Arg), threonine (Thr), glutamic acid (Glu), and methionine (Met). nih.gov

Hydrogen Bonding: Beyond the core, substituents can form additional hydrogen bonds. While the 2-ethenyl group is not a strong hydrogen bond donor or acceptor, its conformation can influence the positioning of the entire molecule to optimize other favorable interactions.

Symmetry-Adapted Perturbation Theory (SAPT) analyses on similar heterocyclic systems have shown that dispersive forces are often decisive factors in intermolecular interactions, complemented by electrostatic and hydrogen bonding contributions. mdpi.com For 6-bromo-2-ethenyl-1H-quinazolin-4-one, it is anticipated that π-π stacking, π-alkyl, and hydrogen bonding would be the primary forces governing its interactions with protein targets. researchgate.netacs.org

Table 1: Summary of Predicted Intermolecular Interactions for Quinazolinone Scaffolds This table is generated based on data from analogous compounds.

| Interaction Type | Participating Moiety | Potential Interacting Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Quinazolinone Carbonyl (C4=O) | Asn, Thr, Ser, Gly | nih.gov |

| π-π Stacking | Quinazoline Aromatic Rings | Phe, Tyr, Trp, His | researchgate.netacs.org |

| π-Alkyl | Quinazoline Aromatic Rings | Leu, Val, Ala, Ile | nih.gov |

| π-Anion | Quinazoline Aromatic Rings | Asp, Glu | nih.gov |

| Hydrophobic | Bromo Substituent, Ethenyl Group | Ala, Val, Leu, Met | nih.govnih.gov |

Computational Assessment of Synthetic Accessibility and Mechanistic Pathways

The synthesis of quinazolinone derivatives is well-established, and computational chemistry offers tools to optimize these pathways and understand their mechanisms. mdpi.com The most common synthetic routes for 6-bromo-quinazolinones start with 5-bromoanthranilic acid. nih.govnih.gov

A plausible synthetic pathway for 6-bromo-2-ethenyl-1H-quinazolin-4-one can be extrapolated from established methods for 2-substituted quinazolinones. One general and efficient method involves the condensation of an appropriately substituted anthranilamide with a suitable aldehyde. For the target compound, this would likely involve the reaction of 2-amino-5-bromobenzamide (B60110) with propenal (acrolein) or a related three-carbon electrophile, followed by cyclization and oxidation.

Alternatively, a route analogous to the synthesis of 2-styryl-quinazolinones could be employed. This often involves the Knoevenagel condensation of a 2-methyl-quinazolinone intermediate (in this case, 6-bromo-2-methylquinazolin-4-one) with an aldehyde. researchgate.net The synthesis of the 6-bromo-2-methylquinazolin-4-one intermediate itself is typically achieved by reacting 5-bromoanthranilic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429), which is then reacted with ammonia (B1221849).

Computational tools can assess the feasibility of such synthetic routes. Density Functional Theory (DFT) calculations, for example, can be used to model reaction intermediates and transition states, providing insight into reaction barriers and potential side products. Such calculations have been used to investigate the mechanisms of quinazoline synthesis, for instance, by confirming the intermediacy of nitrilium ions in certain annulation reactions. nih.gov Advances in computational chemistry and machine learning also present opportunities to optimize reaction conditions, catalyst choice (e.g., copper or zinc catalysts are common), and solvents, thereby improving yields and reducing the environmental impact of the synthesis. mdpi.com

Predictive Modeling for Molecular Descriptors (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to correlate the chemical structure of compounds with their biological activity. Numerous QSAR studies have been performed on quinazolinone derivatives to guide the design of more potent therapeutic agents. nih.govrsc.orgnih.govacs.org

These models mathematically describe how physicochemical properties (descriptors) of a molecule affect its activity. For quinazolinone derivatives, 2D- and 3D-QSAR models have been developed to predict inhibitory activity against targets like EGFR and matrix metalloproteinase-13 (MMP-13). nih.govnih.govacs.org

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. These models build a 3D grid around aligned molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.gov For quinazolinone inhibitors of MMP-13, CoMSIA models have shown that electrostatic, hydrophobic, and H-bond acceptor fields are the primary influencers of activity. nih.gov The resulting contour maps from these analyses guide structural modifications. For example, a map might indicate that a bulky, electronegative group is favored at a specific position to enhance binding.